4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone

CAS No.: 898753-66-7

Cat. No.: VC2302400

Molecular Formula: C17H16BrFO

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898753-66-7 |

|---|---|

| Molecular Formula | C17H16BrFO |

| Molecular Weight | 335.2 g/mol |

| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 |

| Standard InChI Key | MTIRNZIVWVPROQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F |

| Canonical SMILES | CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F |

Introduction

Chemical Identity and Physical Properties

4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone is a complex organic compound characterized by the presence of both bromine and fluorine substituents on an aromatic ring, along with a dimethylphenyl group. The detailed chemical identification parameters of this compound are presented in Table 1.

Table 1: Chemical Identity Parameters of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone

| Parameter | Value |

|---|---|

| CAS Registry Number | 898753-66-7 |

| Molecular Formula | C₁₇H₁₆BrFO |

| Molecular Weight | 335.2 g/mol |

| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |

| PubChem CID | 24726350 |

| Standard InChI | InChI=1S/C17H16BrFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 |

| MDL Number | MFCD03843738 |

The physical and chemical properties of this compound contribute significantly to its behavior in various chemical reactions and applications. Table 2 presents the computed physicochemical properties of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone.

Table 2: Physicochemical Properties of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone

Structural Characteristics

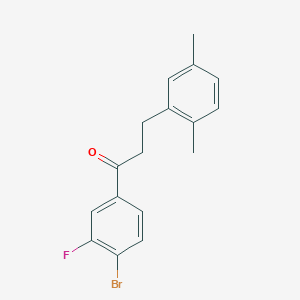

4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone features a distinctive molecular architecture that includes several key structural elements:

-

A propiophenone backbone with a ketone functional group

-

A 4-bromo-3-fluoro substituted phenyl ring attached to the carbonyl group

-

A 2,5-dimethylphenyl ring connected via a propyl chain

The molecule contains a carbonyl group (C=O) that serves as a reactive site for many chemical transformations. The presence of bromine at the 4' position and fluorine at the 3' position on one aromatic ring provides unique reactivity patterns, while the two methyl groups at positions 2 and 5 on the other aromatic ring influence the electronic and steric properties of the molecule .

This structural arrangement results in a compound with distinctive chemical reactivity, lipophilicity, and potential biological activity. The bromine and fluorine substituents are particularly significant as they can serve as sites for further chemical modifications through various cross-coupling reactions or nucleophilic substitutions.

Comparative Analysis with Structural Analogues

Several structural analogues of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone have been identified, differing primarily in the position of substituents. Table 3 presents a comparison of these related compounds.

Table 3: Comparison of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone with Structural Analogues

| Compound Name | CAS Number | Key Structural Difference |

|---|---|---|

| 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone | 898753-66-7 | Reference compound |

| 4'-Bromo-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone | 898753-88-3 | Fluorine at 2' position instead of 3' position |

| 4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone | 898780-90-0 | Dimethyl groups at 3,5 positions; fluorine at 2' position |

| 4'-Bromo-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone | 898793-13-0 | Dimethyl groups at 2,3 positions; fluorine at 2' position |

| 4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone | 898794-20-2 | Dimethyl groups at 2,4 positions |

| 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | 898792-89-7 | Dimethyl groups at 2,3 positions |

These structural variations, particularly in the positioning of methyl groups and the fluorine atom, can significantly influence the physicochemical properties, reactivity, and potential biological activities of these compounds. The difference in substitution patterns affects properties such as:

-

Electronic distribution and reactivity

-

Steric hindrance and molecular recognition

-

Lipophilicity and solubility profiles

Research Methodologies for Analysis

Several analytical techniques are commonly employed for the characterization and analysis of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone and related compounds:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity determination

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the carbonyl stretching frequency

-

Mass Spectrometry: For accurate mass determination and fragmentation pattern analysis

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and separation

-

Gas Chromatography (GC): For volatile components analysis and quality control

X-ray Crystallography

X-ray diffraction studies provide detailed information about the three-dimensional structure, bond lengths, angles, and crystal packing arrangements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume